N-Me-Asp(Otbu)-OH
CAS No.: 197632-85-2
Cat. No.: VC21539279
Molecular Formula: C9H17NO4
Molecular Weight: 203,24 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 197632-85-2 |
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Molecular Formula | C9H17NO4 |
Molecular Weight | 203,24 g/mole |
IUPAC Name | (2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 |
Standard InChI Key | VVZMENGKDSBXFM-LURJTMIESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])[NH2+]C |
SMILES | CC(C)(C)OC(=O)CC(C(=O)O)NC |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)[O-])[NH2+]C |
Chemical Structure and Properties
N-Me-Asp(OtBu)-OH is characterized by a methyl group attached to the nitrogen atom of aspartic acid and a tert-butyl ester protecting group on the carboxyl side chain. These strategic modifications serve to enhance the compound's stability and reactivity in peptide synthesis applications.
Basic Identification Data
Parameter | Value | Reference |
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CAS Number | 197632-85-2 | |
Molecular Formula | C₉H₁₇NO₄ | |
Molecular Weight | 203.24 g/mol | |
IUPAC Name | (2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |
InChI Key | VVZMENGKDSBXFM-LURJTMIESA-N | |
SMILES | CC(C)(C)OC(=O)CC@@HNC |
Physical and Chemical Properties
The compound exists as a solid at room temperature and contains several key functional groups that contribute to its chemical reactivity. The N-methyl group reduces hydrogen bonding potential at the amino function, while the tert-butyl ester provides protection to the side-chain carboxyl group during synthetic procedures. Its chiral center maintains the L-configuration of the parent aspartic acid, which is critical for its applications in peptide chemistry.
Synonyms and Related Compounds
N-Me-Asp(OtBu)-OH is known by several synonyms in scientific literature and commercial catalogs:
Several related compounds with protective groups are commonly used in peptide synthesis, including:
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Fmoc-N-Me-Asp(OtBu)-OH (CAS: 152548-66-8) - The Fmoc-protected version
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Z-N-ME-ASP(OTBU)-OH DCHA (CAS: 42417-70-9) - The Z-protected version with dicyclohexylammonium salt
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Fmoc-beta,beta-Me,Me-Asp(OtBu)-OH - A derivative with additional methyl groups
Synthesis and Preparation Methods
The synthesis of N-Me-Asp(OtBu)-OH typically involves a multi-step process starting from L-aspartic acid:
Standard Synthetic Route
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Protection of the Side-Chain Carboxyl Group: The β-carboxyl group of L-aspartic acid is protected using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
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N-Methylation: The amino group is methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
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Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity N-Me-Asp(OtBu)-OH.
Industrial Production Methods
For industrial-scale production, the process is typically adapted to larger reactors with automated control systems for precise reaction parameters. Quality control measures are stringently implemented to ensure consistent product quality across batches.
Chemical Reactions and Reactivity
Types of Reactions
N-Me-Asp(OtBu)-OH participates in several key reaction types that determine its utility in peptide synthesis:
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Hydrolysis: The tert-butyl ester group can be selectively hydrolyzed under acidic conditions to yield the free carboxylic acid.
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Peptide Coupling: The α-carboxylic acid group can participate in peptide bond formation with the amino groups of other amino acids or peptides .
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N-Methylamino Reactions: The secondary amine can participate in various reactions, though with reduced reactivity compared to primary amines.
Common Reagents and Reaction Conditions
Applications in Research and Industry
Pharmaceutical Research
The compound finds extensive applications in pharmaceutical research:
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Drug Development: Used in the development of peptide-based therapeutics with enhanced stability against enzymatic degradation .
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Structure-Activity Relationship Studies: Helps investigate the impact of N-methylation on peptide conformation and bioactivity .
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Bioconjugation: Utilized in bioconjugation processes for the development of targeted drug delivery systems and diagnostic agents .
Neuroscience Research
Due to its structural relationship to neurotransmitter analogs, N-Me-Asp(OtBu)-OH is employed in studies related to:
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Synaptic Function: Development of tools to understand neurotransmitter mechanisms .
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Neurological Disorder Treatment: Research toward potential treatments for various neurological conditions .
Comparison with Similar Compounds
Structural Analogs Comparison
Functional Comparisons
The uniqueness of N-Me-Asp(OtBu)-OH among amino acid derivatives stems from its specific combination of:
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The N-methyl group, which confers peptide bond cis/trans isomerization properties
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The aspartic acid side chain, providing a potential site for branched structures
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The tert-butyl protection, enabling selective deprotection strategies
These features collectively make it valuable for creating peptides with specific conformational constraints and stability profiles.
Analytical Properties
Spectroscopic Characteristics
For the related compound Fmoc-N-Me-Asp(OtBu)-OH:
Analytical Method | Characteristic Features | Reference |
---|---|---|
Optical Rotation | [α]₂₂/D -39.0°, c = 0.5% in DMF | |
Melting Point | 135-140 °C | |
Purity Assessment | Typically ≥97% by HPLC |
Future Research Prospects
Current research directions involving N-Me-Asp(OtBu)-OH and its derivatives include:
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Peptide Therapeutics Advancement: Development of novel peptide drugs with improved pharmacokinetic profiles through strategic N-methylation .
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Peptidomimetic Design: Creation of non-peptidic molecules that mimic bioactive peptides while maintaining their functional profiles .
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Protein Engineering: Introduction of N-methylated residues at specific positions to enhance protein stability and function .
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Bioconjugation Technology: Development of improved methods for attaching peptides containing N-Me-Asp to various biomolecules and surfaces .
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